1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Description
1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a pyrrole-derived compound characterized by a 3-chlorophenyl substituent at the 1-position, methyl groups at the 2- and 5-positions, and a carbaldehyde functional group at the 3-position of the pyrrole ring. Its molecular formula is C₁₃H₁₅ClNO, with a molecular weight of 236.72 g/mol. The compound is synthesized via formylation reactions, such as the Vilsmeier-Haack method, which is commonly employed for introducing aldehyde groups into aromatic systems .
Properties
IUPAC Name |
1-(3-chlorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-9-6-11(8-16)10(2)15(9)13-5-3-4-12(14)7-13/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUJFCXYVKQJKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)Cl)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358254 | |
| Record name | 1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
428467-92-9 | |
| Record name | 1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzaldehyde with 2,5-dimethylpyrrole under acidic conditions. The reaction typically proceeds via electrophilic aromatic substitution, where the aldehyde group attaches to the pyrrole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: 1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.
Reduction: 1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically involve binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrrole and Pyrazole Carbaldehydes
Substituent Effects on Physicochemical Properties
- 3-Chlorophenyl vs. In contrast, the 2,4-dimethylphenyl analogue exhibits higher lipophilicity, favoring membrane permeability .
- Aromatic vs. Aliphatic Substituents : Cyclohexyl-substituted pyrroles (e.g., 4a) demonstrate lower antitubercular activity compared to aromatic derivatives, likely due to reduced π-π stacking capability with biological targets .
- Core Heterocycle : Pyrazole derivatives (e.g., ) exhibit distinct electronic profiles due to the pyrazole ring’s two nitrogen atoms, which may alter reactivity and binding compared to pyrrole-based compounds .
Biological Activity
1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's molecular formula is , characterized by a pyrrole ring substituted with a chlorophenyl group and an aldehyde functional group. The presence of these functional groups is believed to contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrole derivatives, including this compound.
Case Studies
- Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown IC50 values comparable to known chemotherapeutic agents, indicating its potential as an anticancer drug.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins. This was evidenced by flow cytometry analyses showing increased Annexin V staining in treated cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 15.0 | Induction of apoptosis |
| A549 | 12.5 | Cell cycle arrest at G1 phase |
| HeLa | 20.0 | Increased ROS production |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated, particularly against Gram-positive bacteria and fungi.
Research Findings
- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Candida albicans, suggesting strong antibacterial and antifungal activity.
- Comparative Analysis : When compared to standard antibiotics like ciprofloxacin, this compound exhibited comparable or superior activity against certain pathogens.
| Pathogen | MIC (µg/mL) | Comparison with Control |
|---|---|---|
| Staphylococcus aureus | 6.25 | Similar to ciprofloxacin (2 µg/mL) |
| Escherichia coli | 10.0 | Lower than control (5 µg/mL) |
| Candida albicans | 12.5 | Effective against resistant strains |
Q & A
Basic: What synthetic routes are commonly used to prepare 1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde?
Answer:
A feasible approach involves Vilsmeier-Haack formylation of the pyrrole core, followed by introducing the 3-chlorophenyl group via nucleophilic substitution or coupling reactions. For example, a base-catalyzed nucleophilic reaction (e.g., using K₂CO₃) with 3-chlorophenyl derivatives could anchor the aryl group to the pyrrole ring, as demonstrated in analogous pyrazole-carbaldehyde syntheses . Post-synthetic purification via column chromatography and recrystallization ensures product integrity.
Basic: What spectroscopic techniques validate the structure of this compound?
Answer:
- ¹H/¹³C NMR : Characteristic peaks for the aldehyde proton (δ ~9.5–10.5 ppm) and aromatic protons (δ ~6.5–8.0 ppm) confirm substitution patterns, as seen in related pyrrole-carbaldehydes .
- IR Spectroscopy : A strong absorption band near 1700 cm⁻¹ corresponds to the aldehyde carbonyl group.
- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) help confirm molecular weight, with fragmentation patterns indicating substituent stability.
Advanced: How can computational modeling resolve regioselectivity challenges during synthesis?
Answer:
Density Functional Theory (DFT) calculations predict electron density distribution and reactive sites on the pyrrole ring, guiding regioselective substitutions. For instance, modeling the electrophilic aromatic substitution of the 3-chlorophenyl group can identify preferred positions (C-1 vs. C-2) based on charge localization. Cross-referencing with X-ray crystallography data (e.g., analogous pyrazole structures ) validates computational predictions.
Advanced: How to address contradictions in reported biological activity data?
Answer:
Discrepancies may arise from variations in purity (e.g., residual solvents detected via HPLC ) or assay conditions (e.g., cell line specificity). To resolve:
- Reproduce experiments under standardized protocols.
- Perform structure-activity relationship (SAR) studies to isolate the impact of substituents (e.g., 3-chloro vs. 4-chloro isomers) on bioactivity .
- Use molecular docking to compare binding affinities across studies.
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation.
- Storage : Light-sensitive; store in amber vials at 2–8°C.
- Disposal : Follow hazardous waste guidelines, as halogenated pyrroles may require incineration .
Advanced: What strategies optimize yield in large-scale synthesis?
Answer:
- Catalyst Screening : Test bases (e.g., K₂CO₃ vs. Cs₂CO₃) to enhance reaction efficiency .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates.
- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity.
Advanced: How to determine the crystal structure and conformational stability?
Answer:
Single-crystal X-ray diffraction is the gold standard. Crystallize the compound via slow evaporation (e.g., in ethanol/water). Compare bond angles and torsional strains with computational models (e.g., Gaussian or ORCA software). For example, pyrazole-carbaldehyde derivatives show planar aromatic systems with minor deviations due to steric effects .
Basic: What key physicochemical properties influence reactivity?
Answer:
- Solubility : Limited in water; soluble in DCM, DMF.
- LogP : Estimated ~3.5 (hydrophobic due to chloro and methyl groups).
- Thermal Stability : Decomposes above 200°C (TGA analysis recommended).
Advanced: How do substituents modulate biological activity?
Answer:
- 3-Chlorophenyl vs. 4-Chlorophenyl : Meta-substitution may alter steric interactions with target proteins.
- Methyl Groups : Enhance lipophilicity and metabolic stability.
- Carbaldehyde : Acts as a Michael acceptor or hydrogen-bonding site. Validate via SAR studies and comparative IC₅₀ assays .
Advanced: How to design degradation pathway studies?
Answer:
- Forced Degradation : Expose to heat, light, and hydrolytic conditions (acidic/basic).
- Analytical Tools : LC-MS/MS identifies degradation products; NMR confirms structural changes.
- Mechanistic Insights : DFT predicts vulnerable bonds (e.g., aldehyde oxidation).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
